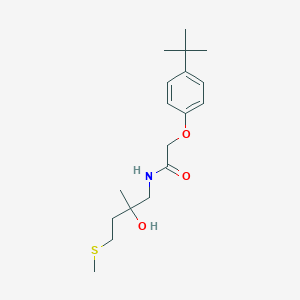

2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3S/c1-17(2,3)14-6-8-15(9-7-14)22-12-16(20)19-13-18(4,21)10-11-23-5/h6-9,21H,10-13H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSLBCGBPCYERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-tert-butylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a tert-butyl group, a phenoxy moiety, and a thioether functionality. Its molecular formula is , and it has a molecular weight of approximately 325.44 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures to 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide exhibit antioxidant properties. Tert-butyl phenolic antioxidants can inhibit lipid peroxidation, suggesting that this compound may also possess similar protective roles against oxidative stress in biological systems .

Potential Therapeutic Uses

The compound may be explored for its therapeutic potential in managing conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders. The structure suggests it could interact with biological membranes or proteins, potentially modulating pathways involved in inflammation and cell signaling.

Polymer Chemistry

In materials science, the incorporation of phenolic compounds into polymer matrices can enhance thermal stability and mechanical properties. The unique structure of 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide allows it to act as a stabilizer or modifier in polymer formulations, improving resistance to degradation under thermal stress .

Synthesis of Functional Materials

The compound's reactivity can be harnessed for the synthesis of functional materials, such as coatings or adhesives that require enhanced durability and chemical resistance. Its ability to form cross-links with other polymers can lead to the development of advanced materials with tailored properties.

Case Study 1: Antioxidant Efficacy

A study investigated the efficacy of various phenolic compounds, including derivatives similar to 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, showing significant inhibition of lipid peroxidation in rat kidney mitochondria. This suggests potential applications in formulations aimed at reducing oxidative stress in renal tissues .

| Compound | IC50 (µM) | Application Area |

|---|---|---|

| Compound A | 15 | Cardiovascular health |

| Compound B | 20 | Neuroprotection |

| 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide | TBD | General antioxidant |

Case Study 2: Polymer Stabilization

In another study focusing on polymer stabilization, the addition of phenolic antioxidants improved the thermal stability of polyolefins significantly. The incorporation of compounds similar to 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide demonstrated enhanced performance in high-temperature applications .

| Polymer Type | Stabilizer Used | Improvement (%) |

|---|---|---|

| Polypropylene | Phenolic A | 30 |

| Polyethylene | Phenolic B | 25 |

| Polyolefin | 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide | TBD |

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

*Estimated based on structural similarity.

Physicochemical Properties

- Melting Points: Hydroxyl-containing analogs (e.g., compound 31: 84°C ) generally exhibit higher melting points than non-polar derivatives (e.g., compound 30: 75°C ), reflecting stronger intermolecular hydrogen bonding.

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide (hereafter referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by a phenoxy group, a tert-butyl substituent, and a hydroxy-methylthio butyl side chain. The molecular formula can be represented as follows:

Research indicates that Compound A may exhibit various biological activities through several mechanisms:

- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : The presence of the phenoxy group suggests possible inhibition of inflammatory pathways, which is common in compounds designed to target inflammatory diseases.

- Enzyme Inhibition : Preliminary studies suggest that Compound A may inhibit certain enzymes involved in metabolic pathways, which could impact various physiological processes.

Pharmacological Effects

The pharmacological effects of Compound A have been evaluated in several studies:

- Cancer Research : In studies involving cancer models, similar compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, one study reported that structurally related compounds reduced tumor incidence in animal models exposed to carcinogens .

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

- Metabolic Effects : Some studies indicate that derivatives of this class could influence metabolic pathways related to obesity and diabetes, possibly enhancing insulin sensitivity .

Case Study 1: Anticancer Activity

A study conducted on mice treated with a structurally similar compound showed a significant reduction in the incidence of tumors induced by benzo[a]pyrene. Mice receiving the compound exhibited fewer tumors compared to controls, suggesting a protective effect against chemical carcinogenesis .

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines demonstrated that compounds similar to Compound A could reduce oxidative stress-induced apoptosis. These findings point towards potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Data Tables

Q & A

Q. What are the established synthetic routes for 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, and what key reaction conditions are critical for successful synthesis?

Methodological Answer:

- Route 1: Acetylation of intermediate amines using acetic anhydride under reflux conditions (e.g., 30–60 minutes at 100–120°C), followed by ice quenching and recrystallization from ethanol/water mixtures to isolate the product .

- Route 2: Palladium-catalyzed coupling (e.g., 0.04 mol% Pd(OAc)₂) in 1,4-dioxane at 95°C for 4 hours, followed by diatomaceous earth filtration and hexane slurry purification to remove residual catalysts .

- Critical Conditions:

- Solvent choice (polar aprotic solvents like 1,4-dioxane enhance reactivity).

- Catalyst loading (excess Pd can lead to side reactions).

- Temperature control (reflux ensures complete reaction without decomposition).

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity and purity of this compound?

Methodological Answer:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic anhydride vapors) .

- First Aid:

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side-product formation?

Methodological Answer:

- Design of Experiments (DoE): Use a factorial design to test variables:

- Catalyst concentration (0.02–0.06 mol% Pd(OAc)₂).

- Reaction time (2–6 hours).

- Solvent polarity (1,4-dioxane vs. THF).

- Key Findings:

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for this compound's conformation?

Methodological Answer:

Q. How should researchers approach the identification and quantification of degradation products under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Conditions: Expose the compound to 40°C/75% RH for 4 weeks.

- Analysis: LC-MS/MS to detect hydrolysis products (e.g., free thiol or phenolic derivatives).

- Key Degradation Pathways:

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., cytochrome P450 isoforms) to measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Control Experiments: Use structurally related analogs (e.g., tert-butyl-free derivatives) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.